![molecular formula C15H20N2 B14597335 1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole CAS No. 61007-21-4](/img/structure/B14597335.png)
1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes. This particular compound features a 2,3-dimethylphenyl group attached to a butyl chain, which is further connected to an imidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole typically involves the following steps:
Formation of the 2,3-dimethylphenylbutyl intermediate: This can be achieved through a Friedel-Crafts alkylation reaction where 2,3-dimethylbenzene is reacted with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Cyclization to form the imidazole ring: The intermediate is then subjected to cyclization with formamide and an acid catalyst to form the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis can also enhance reaction rates and yields.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated imidazoles.
Aplicaciones Científicas De Investigación
1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of polymers and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can interact with biological membranes, affecting their permeability and function.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-(2,4-Dimethylphenyl)butyl]-1H-imidazole
- 1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole
- 1-[2-(2,6-Dimethylphenyl)butyl]-1H-imidazole
Uniqueness
1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the butyl chain also adds to its distinct properties compared to other imidazole derivatives.
Propiedades
Número CAS |
61007-21-4 |
|---|---|
Fórmula molecular |
C15H20N2 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
1-[2-(2,3-dimethylphenyl)butyl]imidazole |
InChI |
InChI=1S/C15H20N2/c1-4-14(10-17-9-8-16-11-17)15-7-5-6-12(2)13(15)3/h5-9,11,14H,4,10H2,1-3H3 |
Clave InChI |
QMLKWXWXMPEZOW-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN1C=CN=C1)C2=CC=CC(=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


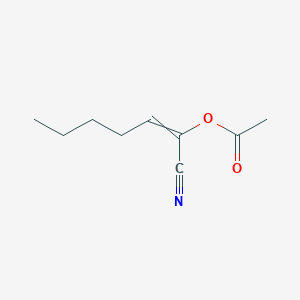
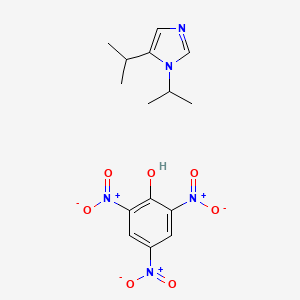
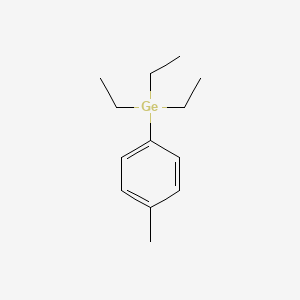

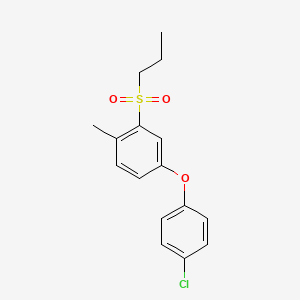
![6-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine](/img/structure/B14597278.png)
![3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14597292.png)
![2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid](/img/structure/B14597295.png)

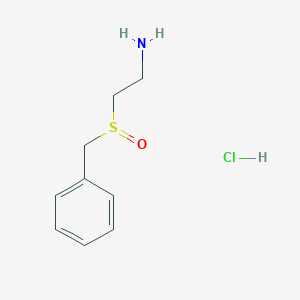
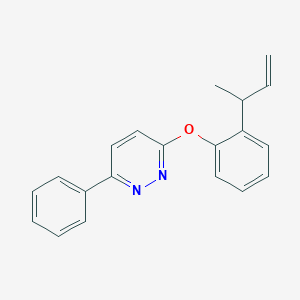
![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester](/img/structure/B14597307.png)
![2-(4-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14597318.png)
![Piperazine, 1-[2-(4-methyl-5-thiazolyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14597329.png)
